3-Nitroquinolin-7-ol

Description

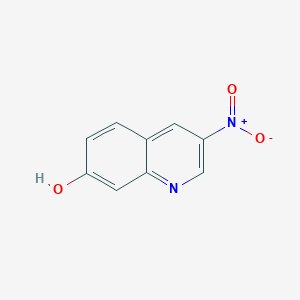

3-Nitroquinolin-7-ol is a nitro-substituted quinoline derivative characterized by a nitro (-NO₂) group at position 3 and a hydroxyl (-OH) group at position 7 of the quinoline scaffold. These derivatives are typically prepared via nucleophilic aromatic substitution, reduction, and functional group interconversion, yielding compounds with diverse pharmacological and physicochemical properties .

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-nitroquinolin-7-ol |

InChI |

InChI=1S/C9H6N2O3/c12-8-2-1-6-3-7(11(13)14)5-10-9(6)4-8/h1-5,12H |

InChI Key |

ZPXQGAAMLVFFOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The NQ-series compounds (e.g., NQ1–NQ21) share the quinoline core but differ in substituent patterns. Key structural variations include:

- Nitro and hydroxyl positioning: Derivatives like 6-Nitro-8-quinolinol (CAS 16727-28-9) feature a nitro group at position 6 and a hydroxyl at position 8, while 7-Chloro-3-nitroquinolin-4-ol (CAS 5350-50-5) combines a chloro substituent at position 7 with nitro and hydroxyl groups at positions 3 and 4, respectively .

- Alkyl and aryl modifications : NQ1 (C₂₅H₁₉N₃O₄) incorporates a benzyloxy group and methoxy substituent, whereas NQ18 (C₁₈H₁₇N₃O₅) includes ethoxy and methoxy groups .

Table 1: Structural Comparison of Selected Compounds

| Compound | Molecular Formula | Substituents (Positions) | Melting Point (°C) |

|---|---|---|---|

| 3-Nitroquinolin-7-ol* | Not explicitly provided | -NO₂ (3), -OH (7) | N/A |

| 6-Nitro-8-quinolinol | C₉H₆N₂O₃ | -NO₂ (6), -OH (8) | N/A |

| 7-Chloro-3-nitroquinolin-4-ol | C₉H₅ClN₂O₃ | -Cl (7), -NO₂ (3), -OH (4) | N/A |

| NQ1 | C₂₅H₁₉N₃O₄ | Benzyloxy (6), methoxy (7) | 222 |

| NQ18 | C₁₈H₁₇N₃O₅ | Ethoxy (4), methoxy (7) | 181 |

*Inferred from synthetic pathways in evidence.

Physicochemical Properties

- Melting Points : NQ-series compounds exhibit melting points ranging from 156°C (NQ10) to 286°C (NQ20), influenced by substituent polarity and crystallinity. For example, NQ3 (C₂₃H₁₈BrN₃O₄), containing a bromo group, melts at 222°C, while NQ18 (ethoxy-substituted) melts at 181°C .

- Spectroscopic Data: ¹H NMR: NQ18 shows distinct quinoline proton signals at δ 9.17 (s, 1H) and aromatic protons at δ 7.09–7.38 (m, 6H), with ethoxy and methoxy groups at δ 4.31 (q) and 4.0 (s), respectively . Mass Spectrometry: NQ18 has an EI-MS m/z of 355 [M]⁺, consistent with its molecular formula (C₁₈H₁₇N₃O₅) .

Table 2: Spectroscopic and Analytical Data

| Compound | ¹H NMR (δ, key signals) | EI-MS (m/z) | HR-MS (Calculated/Found) |

|---|---|---|---|

| NQ18 | 9.17 (s, quinoline-H), 4.31 (q, OCH₂) | 355 [M]⁺ | 355.1168 / 355.1125 |

| NQ19 | 9.17 (s, quinoline-H), 2.1 (t, CH₃) | 355 [M]⁺ | N/A |

Functional Implications of Substituents

- Hydrophilic vs. Lipophilic Balance : Ethoxy and methoxy groups increase solubility, whereas benzyloxy groups enhance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.